4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one
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Overview
Description
4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one is a synthetic organic compound that features an indole core structure. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.
Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Functionalization: The methyl and phenyl groups are introduced through electrophilic substitution reactions. The amino group is added via nucleophilic substitution.
Final Assembly: The pent-3-en-2-one moiety is attached through a condensation reaction, often using a base catalyst to facilitate the formation of the enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole ring or the enone moiety, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated indoles, substituted enones.
Scientific Research Applications
Chemistry
In chemistry, 4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one is used as a building block for synthesizing more complex molecules. Its indole core is a versatile scaffold for creating a variety of derivatives with potential biological activities.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as a therapeutic agent. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties . This compound could be explored for similar activities, particularly in targeting specific cellular pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to various biological targets, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-1H-indole: Lacks the amino and enone functionalities, making it less versatile in chemical reactions.
4-Amino-2-phenyl-1H-indole:
Pent-3-en-2-one: Simple enone structure without the indole core, limiting its biological activity.
Uniqueness
4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one is unique due to its combination of an indole core with an enone moiety, providing a versatile scaffold for chemical modifications and potential biological activities. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(E)-4-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C20H20N2O/c1-13-9-17-11-19(16-7-5-4-6-8-16)22-20(17)12-18(13)21-14(2)10-15(3)23/h4-12,21-22H,1-3H3/b14-10+ |
InChI Key |
KKTLMEBLGPJFPN-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1N/C(=C/C(=O)C)/C)NC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=CC(=O)C)C)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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